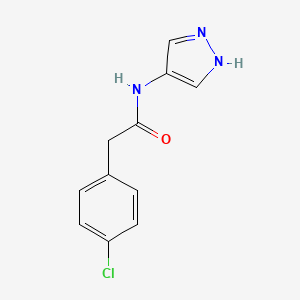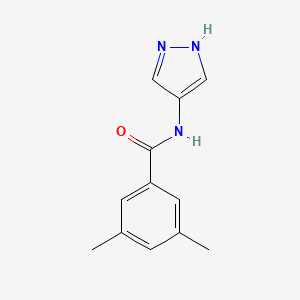
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPPA is a pyrazole derivative that has shown promise in the treatment of various diseases due to its unique molecular structure and properties.
Mechanism of Action
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide is that it has been extensively studied and is well-characterized. It is also relatively easy to synthesize, which makes it a useful tool for researchers. However, one limitation is that it may not be suitable for all experimental systems or models, and its effects may vary depending on the specific conditions of the experiment.
Future Directions
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of new synthetic methods for 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide and related compounds. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, research could focus on the development of new derivatives of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide that may have improved properties and efficacy.
Synthesis Methods
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic uses. Research has shown that 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential antitumor effects and may be useful in the treatment of cancer.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)5-11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMPCIWEGZANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)


